Cas no 601487-87-0 (N-(5-Acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide)

N-(5-Acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide is a specialized organic compound featuring both an acetyl-substituted indane core and a trifluoroacetamide functional group. Its structural design confers high reactivity and selectivity, making it valuable in synthetic chemistry, particularly in the development of pharmacologically active intermediates. The trifluoroacetamide moiety enhances metabolic stability, while the acetyl group provides a versatile handle for further derivatization. This compound is well-suited for applications in medicinal chemistry, including the synthesis of novel heterocycles or bioactive molecules. Its well-defined purity and consistent performance ensure reliability in research and industrial processes.
N-(5-Acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide structure
601487-87-0 structure
Product Name:N-(5-Acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide
CAS No:601487-87-0
MF:C13H12F3NO2
MW:271.235094070435
CID:1622888
PubChem ID:10286089
Update Time:2025-05-20

N-(5-Acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide Chemical and Physical Properties

Names and Identifiers

    • Acetamide, N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoro-
    • N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide
    • 601487-87-0
    • SCHEMBL4607688
    • DB-403365
    • Acetamide,N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoro-
    • DTXSID10437767
    • N-(5-Acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide
    • Inchi: 1S/C13H12F3NO2/c1-7(18)8-2-3-9-5-11(6-10(9)4-8)17-12(19)13(14,15)16/h2-4,11H,5-6H2,1H3,(H,17,19)
    • InChI Key: RRFZPIWBJCMATQ-UHFFFAOYSA-N
    • SMILES: FC(C(NC1CC2C=CC(C(C)=O)=CC=2C1)=O)(F)F

Computed Properties

  • Exact Mass: 271.08206
  • Monoisotopic Mass: 271.08201311g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 381
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 46.2Ų

Experimental Properties

  • PSA: 46.17

N-(5-Acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide Pricemore >>

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Additional information on N-(5-Acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide

Recent Advances in the Study of N-(5-Acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide (CAS: 601487-87-0)

N-(5-Acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide (CAS: 601487-87-0) is a synthetic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators. This research briefing provides an overview of the latest findings related to this compound, focusing on its chemical properties, biological activities, and potential therapeutic applications.

The compound's unique structural features, including the trifluoroacetamide moiety and the dihydroindenyl scaffold, make it a versatile building block for drug discovery. Recent publications highlight its role in the synthesis of selective kinase inhibitors, which are of interest for treating cancers and inflammatory diseases. For instance, a 2023 study demonstrated that derivatives of N-(5-Acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), a family of enzymes implicated in cell cycle regulation.

In addition to its applications in kinase inhibition, this compound has also been investigated for its potential in modulating G-protein-coupled receptors (GPCRs). A recent preprint (2024) reported that certain analogs of N-(5-Acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide show promising affinity for serotonin receptors, suggesting possible applications in neurological and psychiatric disorders. The study utilized molecular docking and in vitro assays to validate these interactions, providing a foundation for further optimization.

From a synthetic chemistry perspective, advancements in the scalable production of N-(5-Acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide have been reported. A 2023 patent application disclosed an improved synthetic route that enhances yield and purity while reducing environmental impact. This development is particularly relevant for industrial-scale applications, where cost-effectiveness and sustainability are critical considerations.

Looking ahead, researchers are exploring the compound's potential in targeted drug delivery systems. Preliminary data from a 2024 study indicate that N-(5-Acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide can be conjugated to nanoparticles for enhanced bioavailability and tissue-specific targeting. Such innovations could significantly expand its therapeutic utility, particularly in oncology and precision medicine.

In conclusion, N-(5-Acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide (CAS: 601487-87-0) represents a promising scaffold in medicinal chemistry, with diverse applications ranging from kinase inhibition to GPCR modulation. Continued research into its derivatives and delivery mechanisms is expected to yield novel therapeutic agents in the coming years. This briefing underscores the importance of interdisciplinary collaboration in advancing the potential of this compound for clinical and industrial applications.

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